molecular formula C12H10FNO2 B1470092 1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1525482-44-3

1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470092
CAS RN: 1525482-44-3
M. Wt: 219.21 g/mol
InChI Key: ZTCGAVCFPIRHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid (FPMPCA) is an organic compound that is widely used in scientific research. FPMPCA is a member of the pyrrole family, which is a five-membered heterocyclic aromatic compound containing nitrogen. FPMPCA is a versatile compound with a wide range of applications in various fields of research.

Advantages and Limitations for Lab Experiments

1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has several advantages for laboratory experiments. This compound is a relatively stable compound, and is easily synthesized in the laboratory. Additionally, this compound is soluble in a variety of solvents, and is relatively non-toxic. However, this compound is a relatively expensive compound, and is not always available commercially.

Future Directions

Future research on 1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as the treatment of cancer and other diseases. Further research could also focus on the synthesis of novel derivatives of this compound, which could have potential applications in drug discovery and development. Finally, further research could be conducted to explore the potential applications of this compound in imaging and diagnostic applications.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has a wide range of applications in various fields of scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, such as heterocyclic compounds, peptides, and polymers. This compound has also been used in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. Additionally, this compound has been used in the synthesis of fluorescent and luminescent dyes, as well as in the synthesis of fluorescent probes for imaging applications.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCGAVCFPIRHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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